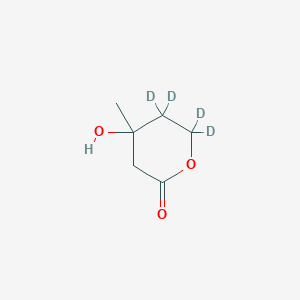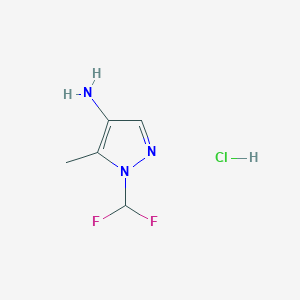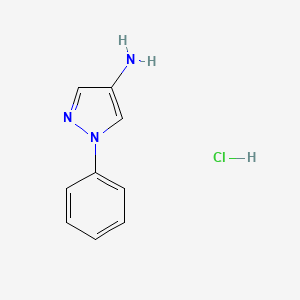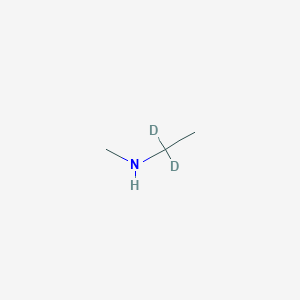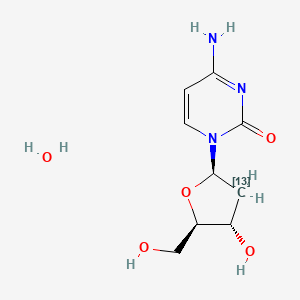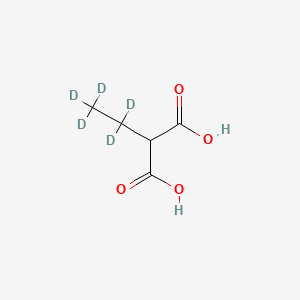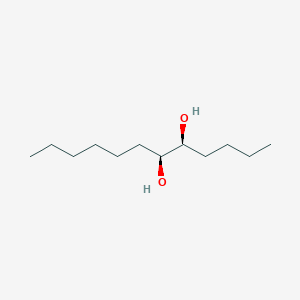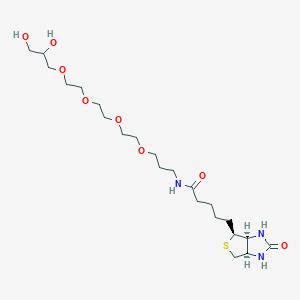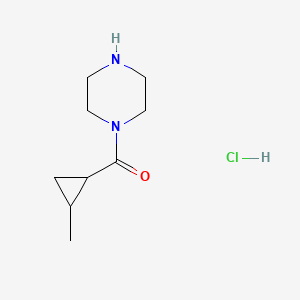
1-(2-Methylcyclopropanecarbonyl)piperazine hydrochloride
概要
説明
1-(2-Methylcyclopropanecarbonyl)piperazine hydrochloride is a chemical compound with the molecular formula C₉H₁₆N₂O·HCl It is a piperazine derivative, characterized by the presence of a 2-methylcyclopropanecarbonyl group attached to the piperazine ring
準備方法
The synthesis of 1-(2-Methylcyclopropanecarbonyl)piperazine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the 2-methylcyclopropanecarbonyl group. This can be achieved through the reaction of a suitable precursor with a cyclopropanating agent under controlled conditions.
Piperazine Derivatization: The cyclopropanecarbonyl group is then attached to the piperazine ring through a condensation reaction. This step may require the use of a coupling agent to facilitate the formation of the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
1-(2-Methylcyclopropanecarbonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may yield reduced forms of the compound, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring or the cyclopropanecarbonyl group are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Methylcyclopropanecarbonyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes. Its piperazine moiety is of particular interest in the design of biologically active compounds.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Methylcyclopropanecarbonyl)piperazine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The piperazine ring can act as a ligand, binding to specific sites on these targets and modulating their activity. The cyclopropanecarbonyl group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
類似化合物との比較
1-(2-Methylcyclopropanecarbonyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(Cyclopropylcarbonyl)piperazine hydrochloride: Similar in structure but lacks the methyl group on the cyclopropane ring.
1-(2-Methylcyclopropanecarbonyl)piperidine hydrochloride: Contains a piperidine ring instead of a piperazine ring.
1-(2-Methylcyclopropanecarbonyl)morpholine hydrochloride: Contains a morpholine ring instead of a piperazine ring.
The uniqueness of this compound lies in its specific combination of the piperazine ring and the 2-methylcyclopropanecarbonyl group, which may confer distinct chemical and biological properties.
特性
IUPAC Name |
(2-methylcyclopropyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-7-6-8(7)9(12)11-4-2-10-3-5-11;/h7-8,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUXQMHDSQIXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795515-67-1 | |
| Record name | 1-(2-methylcyclopropanecarbonyl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


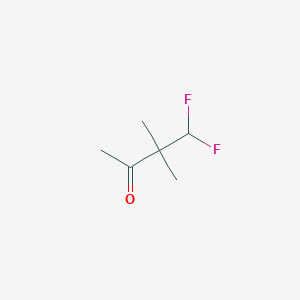
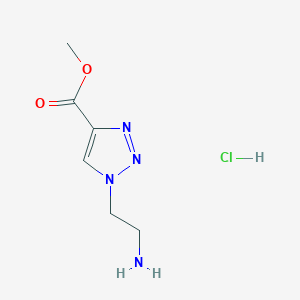

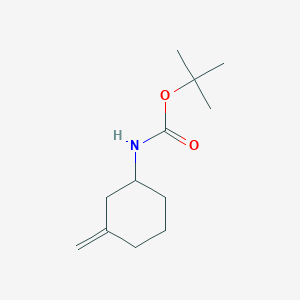
![(1S,11R,13R)-5-methoxy-3,6-dioxo-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-carboxylic acid](/img/structure/B1433872.png)

